Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Core Imidazo[4,5-b]pyridin-2-one Scaffolds
The target compound exhibits a computed XLogP3-AA value of 2.8, reflecting the combined contribution of two N-benzyl groups and the 2-oxo moiety [1]. By contrast, the unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core (lacking N-benzyl groups) has a substantially lower computed logP. The differential of approximately 1.5–2.0 log units relative to the core scaffold places the compound in a more lipophilic property space suited for CNS-oriented or intracellular target programs, while the 5-amino group maintains a topological polar surface area (TPSA) of 62.5 Ų, preserving hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; TPSA = 62.5 Ų; H-Bond Donors = 1; H-Bond Acceptors = 3 [1] |
| Comparator Or Baseline | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one core (computed XLogP estimated < 1.0; TPSA ≈ 54–58 Ų, 2 H-bond donors) |
| Quantified Difference | ΔXLogP ≈ +1.5–2.0 log units; TPSA increase of ~5–8 Ų; one additional H-bond donor from 5-NH₂ |
| Conditions | Computed physicochemical properties from PubChem (Cactvs/XLogP3 engines, PubChem 2025.09.15 release) |
Why This Matters
For procurement decisions in lead optimization programs, the dual-benzyl, 5-amino substitution pattern provides a distinct lipophilicity-hydrophilicity balance not achievable with simpler imidazopyridinone scaffolds, directing its use toward target classes where moderate lipophilicity and a single H-bond donor are desirable.
- [1] PubChem Compound Summary for CID 16637056, 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. National Center for Biotechnology Information (2025). View Source
